Pyrrolo[2,1-f][1,2,4]triazines
Pyrrolo[2,1-f][1,2,4]triazines are a class of heterocyclic compounds characterized by their unique five- and six-membered ring structures. These molecules have attracted significant interest due to their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure consists of a pyrrole fused with a triazole ring system, which confers these compounds with distinct electronic properties and reactivity profiles.
In the pharmaceutical industry, pyrrolo[2,1-f][1,2,4]triazines have shown promise as potential inhibitors for various enzyme targets due to their ability to modulate protein-protein interactions. They can serve as lead structures in drug discovery programs aimed at addressing diseases such as cancer, inflammation, and viral infections.
In agrochemical applications, these compounds exhibit broad-spectrum herbicidal activities, making them candidates for development into novel weed control agents. Their structure also allows for the exploration of new mechanisms of action that could enhance efficacy and reduce environmental impact compared to existing chemicals.
Furthermore, the synthesis of pyrrolo[2,1-f][1,2,4]triazines can be achieved through various routes including multistep reactions involving condensation, alkylation, and coupling chemistry. This flexibility in synthetic methodology facilitates their modification for tailored properties and applications.
![Pyrrolo[2,1-f][1,2,4]triazines](https://ja.kuujia.com/images/category/25.jpg)
関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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